5-(Boc-amino)-2-cyanopyridine
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Overview
Description
5-(Boc-amino)-2-cyanopyridine is a chemical compound that features a pyridine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group at the 5-position and a cyano group at the 2-position. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions, allowing for selective transformations at other functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Boc-amino)-2-cyanopyridine typically involves the protection of the amino group with a Boc group followed by the introduction of the cyano group. One common method involves the reaction of 5-amino-2-cyanopyridine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The process may also involve the use of automated systems for precise control of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
5-(Boc-amino)-2-cyanopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be selectively deprotected under acidic conditions to yield the free amine, which can then undergo further substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the stability of the Boc group.
Common Reagents and Conditions
Deprotection: Boc deprotection is typically carried out using trifluoroacetic acid (TFA) in dichloromethane.
Reduction: Reduction of the cyano group can be achieved using LiAlH4 in anhydrous ether or catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Oxidation reactions may involve reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Deprotected Amine: Removal of the Boc group yields 5-amino-2-cyanopyridine.
Reduced Amine: Reduction of the cyano group yields 5-(Boc-amino)-2-aminopyridine.
Scientific Research Applications
5-(Boc-amino)-2-cyanopyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural features.
Medicine: It serves as a building block for the synthesis of potential drug candidates, especially those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Boc-amino)-2-cyanopyridine depends on its specific application. In general, the Boc group protects the amino functionality, allowing for selective reactions at other sites. Upon deprotection, the free amine can interact with biological targets such as enzymes or receptors, modulating their activity. The cyano group can also participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-(Boc-amino)-2-chloropyridine: Similar structure but with a chlorine atom instead of a cyano group.
5-(Boc-amino)-2-methylpyridine: Similar structure but with a methyl group instead of a cyano group.
5-(Boc-amino)-2-nitropyridine: Similar structure but with a nitro group instead of a cyano group.
Uniqueness
5-(Boc-amino)-2-cyanopyridine is unique due to the presence of both the Boc-protected amino group and the cyano group, which allows for a wide range of chemical transformations. The cyano group provides additional reactivity and can be converted into various functional groups, making this compound a versatile intermediate in organic synthesis.
Biological Activity
5-(Boc-amino)-2-cyanopyridine (CAS No. 814263-30-4) is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on current research findings.
Chemical Structure and Properties
This compound features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino group at the 5-position of the pyridine ring, along with a cyano group at the 2-position. The molecular formula is C11H13N3O2, and its structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Pyridine Ring : Starting from commercially available pyridine derivatives, the cyano group is introduced via nucleophilic substitution.
- Boc Protection : The amino group is protected using Boc anhydride in a suitable solvent, usually under basic conditions to facilitate the reaction.
- Purification : The product is purified using chromatography techniques to ensure high purity for biological testing.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the context of drug discovery and development.
Inhibition Studies
A study highlighted its potential as an inhibitor of certain enzymes, including insulin-regulated aminopeptidase (IRAP). Compounds structurally related to this compound were screened for their inhibitory effects on IRAP, which plays a role in neurodegenerative diseases. The results indicated promising IC50 values in the low micromolar range, suggesting significant potency against this target .
The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. The presence of both the amino and cyano functionalities may enhance its binding affinity and specificity, leading to effective inhibition of target enzymes .
Case Study 1: Neuroprotective Effects
In a model assessing neuroprotective effects, derivatives of this compound were shown to enhance memory retention in rodents through modulation of neuropeptide signaling pathways. This suggests potential applications in treating cognitive disorders.
Case Study 2: Anticancer Activity
Another investigation explored the anticancer properties of related compounds. In vitro assays demonstrated that certain derivatives could induce apoptosis in cancer cell lines, indicating a possible therapeutic role for compounds derived from this compound in oncology .
Data Summary
Property | Value |
---|---|
Molecular Formula | C11H13N3O2 |
CAS Number | 814263-30-4 |
Biological Target | Insulin-regulated aminopeptidase (IRAP) |
IC50 Values | Low µM range |
Potential Applications | Neuroprotection, Anticancer |
Properties
IUPAC Name |
tert-butyl N-(6-cyanopyridin-3-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)14-9-5-4-8(6-12)13-7-9/h4-5,7H,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PORXJOIBOYMOMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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